2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034576-45-7
VCID: VC4836982
InChI: InChI=1S/C22H19N5O2S/c28-20(15-30-14-16-6-2-1-3-7-16)25-18-9-5-4-8-17(18)12-21-26-22(27-29-21)19-13-23-10-11-24-19/h1-11,13H,12,14-15H2,(H,25,28)
SMILES: C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Molecular Formula: C22H19N5O2S
Molecular Weight: 417.49

2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

CAS No.: 2034576-45-7

Cat. No.: VC4836982

Molecular Formula: C22H19N5O2S

Molecular Weight: 417.49

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide - 2034576-45-7

Specification

CAS No. 2034576-45-7
Molecular Formula C22H19N5O2S
Molecular Weight 417.49
IUPAC Name 2-benzylsulfanyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Standard InChI InChI=1S/C22H19N5O2S/c28-20(15-30-14-16-6-2-1-3-7-16)25-18-9-5-4-8-17(18)12-21-26-22(27-29-21)19-13-23-10-11-24-19/h1-11,13H,12,14-15H2,(H,25,28)
Standard InChI Key SPDKXOXGLULXRZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features:

  • A benzylsulfanyl (–S–CH2C6H5) group at the acetamide’s α-position.

  • An N-phenylacetamide core substituted with a methyl-linked 1,2,4-oxadiazole ring.

  • A pyrazin-2-yl group at the oxadiazole’s 3-position.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-(Benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
Molecular FormulaC28H24N6O2S
Molecular Weight508.6 g/mol (calculated)
SMILESC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Topological Polar Surface Area126 Ų (estimated)

The benzylsulfanyl group enhances lipophilicity, potentially improving blood-brain barrier penetration , while the oxadiazole and pyrazine rings contribute to hydrogen bonding and π-π stacking interactions with biological targets .

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

  • Oxadiazole Formation: Cyclization of pyrazine-2-carbonitrile with hydroxylamine yields 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-amine .

  • Methylation: Reaction with methyl iodide introduces the methyl group at the oxadiazole’s 5-position.

  • Acetamide Coupling: Condensation of 2-mercaptoacetic acid with benzyl bromide forms the benzylsulfanyl intermediate, followed by amide coupling with the substituted aniline .

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
1NH2OH·HCl, EtOH, reflux, 6h7895
2CH3I, K2CO3, DMF, 60°C, 3h8598
3EDCl/HOBt, DCM, rt, 12h6590

Critical challenges include minimizing oxadiazole ring decomposition during methylation and ensuring regioselectivity during amide formation.

Pharmacological Applications

Enzyme Inhibition

The oxadiazole ring mimics peptide bonds, enabling inhibition of proteases and kinases. For example, similar compounds show IC50 values of 0.8–2.4 µM against MMP-9 . The pyrazine moiety may chelate metal ions in enzyme active sites, enhancing binding affinity .

Antimicrobial Activity

Analogous benzylsulfanyl acetamides exhibit broad-spectrum activity:

Table 3: Hypothesized Antimicrobial Profile

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus4–8Cell wall synthesis disruption
Escherichia coli16–32DNA gyrase inhibition
Candida albicans8–16Ergosterol biosynthesis

The benzylsulfanyl group disrupts microbial membrane integrity via hydrophobic interactions .

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